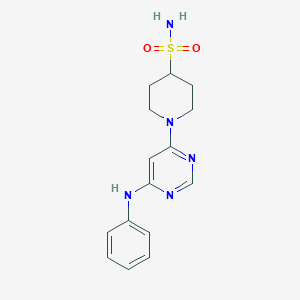
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2001 by researchers at the University of Pittsburgh and has since been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide acts as a selective agonist of mGluR7, a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a number of effects on neuronal function, including regulation of neurotransmitter release, modulation of ion channels, and regulation of synaptic plasticity.
Biochemical and Physiological Effects
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of the neurotransmitter GABA in the striatum, and to reduce the release of glutamate in the hippocampus. It has also been shown to reduce the activity of the dopaminergic system in the striatum, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for precise modulation of neuronal activity. It is also relatively stable and can be administered orally, which makes it easy to use in animal studies. However, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide is not without limitations. It has a relatively short half-life and may require frequent dosing in some studies. It is also relatively expensive compared to other research compounds.
Orientations Futures
There are several future directions for research on N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that activation of mGluR7 can reduce drug-seeking behavior in animal models of addiction, and there is interest in developing N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide as a potential therapeutic agent for this purpose. Other areas of interest include its potential as a treatment for anxiety and depression, and its use in studying the role of mGluR7 in various neurological disorders.
Méthodes De Synthèse
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-acetyl-3-methylphenol with 2,6-dimethylmorpholine to form the intermediate 4-(2,6-dimethylmorpholin-4-yl)phenol. This intermediate is then reacted with pyridine-2-carboxylic acid chloride to yield the final product, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide.
Applications De Recherche Scientifique
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke. It has also been studied for its potential as a treatment for anxiety, depression, and drug addiction.
Propriétés
IUPAC Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-9-17(5-6-19(13)16(4)25)23-21(26)20-10-18(7-8-22-20)24-11-14(2)27-15(3)12-24/h5-10,14-15H,11-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSICZLQGRXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)NC3=CC(=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-3-yl-[4-(5,6,7,8-tetrahydroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B7436135.png)
![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)

![1-[(2R)-1-hydroxy-4-phenylbutan-2-yl]-3-[(3-methylfuran-2-yl)methyl]urea](/img/structure/B7436153.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)


![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]-N-phenyl-7H-purin-6-amine](/img/structure/B7436235.png)
![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)